![molecular formula C11H15ClN2O3 B1409142 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine CAS No. 1809446-91-0](/img/structure/B1409142.png)
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and an ethoxy group, which is further substituted with a tetrahydropyran-2-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine typically involves the reaction of 2-chloropyrazine with 2-(tetrahydropyran-2-yloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxy and tetrahydropyran-2-yloxy groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The ethoxy and tetrahydropyran-2-yloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminopyrazines, while oxidation reactions can lead to the formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups may play a role in binding to these targets, while the tetrahydropyran-2-yloxy group may influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-tetrahydropyran: This compound shares the chloro and tetrahydropyran groups but lacks the pyrazine ring and ethoxy group.
2-(3-Chloropropoxy)tetrahydro-2H-pyran: This compound has a similar tetrahydropyran structure but differs in the position and type of substituents.
Uniqueness
2-Chloro-3-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-pyrazine is unique due to its combination of a pyrazine ring with chloro, ethoxy, and tetrahydropyran-2-yloxy substituents
Propiedades
Número CAS |
1809446-91-0 |
|---|---|
Fórmula molecular |
C11H15ClN2O3 |
Peso molecular |
258.7 g/mol |
Nombre IUPAC |
2-chloro-3-[2-(oxan-2-yloxy)ethoxy]pyrazine |
InChI |
InChI=1S/C11H15ClN2O3/c12-10-11(14-5-4-13-10)17-8-7-16-9-3-1-2-6-15-9/h4-5,9H,1-3,6-8H2 |
Clave InChI |
SXKCVTCJFMQPFZ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCOC2=NC=CN=C2Cl |
SMILES canónico |
C1CCOC(C1)OCCOC2=NC=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


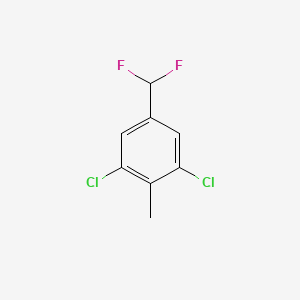

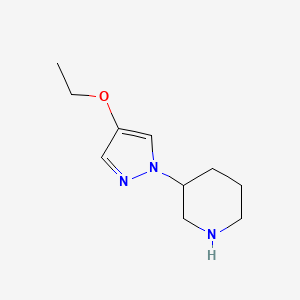
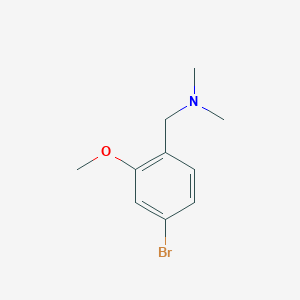
![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)
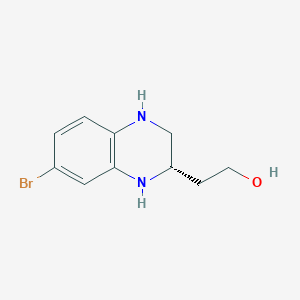
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
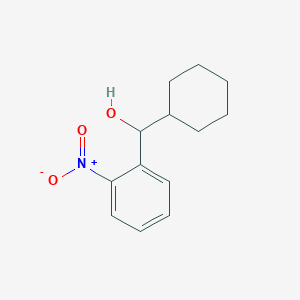
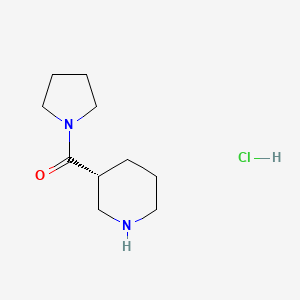
![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)


![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)
methanone](/img/structure/B1409082.png)
